molecular formula C18H21NO4S B5814937 ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5814937
M. Wt: 347.4 g/mol
InChI Key: FFLYQBFIYGEHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with an ethyl ester, an acetamido group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

ETHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-5-23-18(21)16-11(2)12(3)24-17(16)19-15(20)10-13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLYQBFIYGEHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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